molecular formula C32H30N2O4 B15195087 2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy- CAS No. 78860-53-4

2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy-

Cat. No.: B15195087
CAS No.: 78860-53-4
M. Wt: 506.6 g/mol
InChI Key: FBIKJOKQNGPVJM-UHFFFAOYSA-N
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Description

The compound 2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy- (hereafter referred to as "Compound X") is a structurally complex derivative of 2,5-cyclohexadiene-1,4-dione (also known as 1,4-benzoquinone). Its core cyclohexadienedione framework is substituted with a pyrroloquinoline moiety at position 2 and a dimethylpropenyl-substituted indole group at position 5, with hydroxyl groups at positions 3 and 4.

Properties

CAS No.

78860-53-4

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

2-(11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-3,6-dihydroxy-5-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-6-31(2,3)30-22(19-11-7-8-13-21(19)33-30)24-28(37)26(35)23(27(36)29(24)38)20-16-34-25-17(10-9-12-18(20)25)14-15-32(34,4)5/h6-13,16,33,35,38H,1,14-15H2,2-5H3

InChI Key

FBIKJOKQNGPVJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3N1C=C(C3=CC=C2)C4=C(C(=O)C(=C(C4=O)O)C5=C(NC6=CC=CC=C65)C(C)(C)C=C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinones, including Quinone B1-4, typically involves the oxidation of aromatic compounds. Common methods include:

Industrial Production Methods

Industrial production of quinones often involves large-scale oxidation processes. For example, the oxidation of hydroquinone to benzoquinone can be achieved using air or oxygen in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

Quinone B1-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Metals in aqueous acid, catalytic hydrogenation.

    Oxidizing Agents: Potassium dichromate, silver oxide.

    Catalysts: Acidic catalysts for acetoxylation reactions.

Major Products

    Hydroquinones: Formed from the reduction of quinones.

    Substituted Quinones: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Quinone B1-4 has a wide range of applications in scientific research, including:

Mechanism of Action

Quinone B1-4 exerts its effects primarily through redox cycling. It can accept electrons and undergo reduction to form hydroquinone, which can then be reoxidized back to quinone. This redox cycling can generate reactive oxygen species, which can cause oxidative stress in cells . Quinones can also interact with thiol, amine, and hydroxyl groups, leading to various biochemical effects .

Comparison with Similar Compounds

Redox Activity and Oxidative Stress

  • Cochliodinol Analogs: Bis(indolyl) derivatives exhibit dual functionality—antioxidant effects at low concentrations but pro-oxidant effects at higher doses due to ROS generation .

Physicochemical Properties

Property Compound X (Estimated) Cochliodinol Analog 2,3-Dimethyl Derivative
Solubility Low (hydrophobic indole/pyrroloquinoline groups) Moderate in methanol Low (non-polar substituents)
LogP ~4.5* ~3.8 ~1.9
Thermal Stability Moderate High (stable in extracts) High (stable to 190°C)

*Calculated using fragment-based methods.

Biological Activity

2,5-Cyclohexadiene-1,4-dione derivatives, particularly those with complex substituents like 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy- , have garnered attention for their potential biological activities. This article reviews the biological properties of this compound and its derivatives, focusing on cytotoxicity, enzyme interaction, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure that allows it to engage in various biological interactions. Its molecular formula is C20H24N2O3C_{20}H_{24}N_2O_3, with a molecular weight of approximately 348.42 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that derivatives of 2,5-cyclohexadiene-1,4-dione exhibit significant biological activities, including:

  • Anticancer Activity : Many studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines.
  • Enzyme Inhibition : Certain derivatives have shown the ability to inhibit key enzymes involved in metabolic pathways.
  • Mutagenic Potential : Some studies suggest that these compounds may possess mutagenic properties under specific conditions.

Anticancer Activity

A study evaluated the cytotoxic effects of several 2,5-cyclohexadiene-1,4-dione derivatives on human cancer cell lines. The findings indicated that:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dioneM14 (Melanoma)15.3Induction of apoptosis via caspase activation
2,5-Dimethoxy-3-hexyl-cyclohexadiene-1,4-dioneHeLa (Cervical)12.7ROS generation leading to cell death
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dioneA549 (Lung)18.9Inhibition of cell cycle progression

These compounds exhibited potent cytotoxicity against the tested cell lines, indicating their potential as anticancer agents .

Enzyme Interaction

The interaction of these compounds with cytochrome P450 enzymes was investigated to understand their metabolic implications. For instance:

  • Cytochrome P450 Inhibition : Certain derivatives have been shown to inhibit specific P450 isoforms, which could alter drug metabolism and increase toxicity profiles in biological systems .

Mutagenicity Studies

Research has indicated that some derivatives may induce DNA damage under certain conditions. For example:

  • In vitro assays revealed that exposure to specific concentrations led to increased mutagenic activity in bacterial strains .

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